molecular formula C17H15NO2S2 B2576021 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide CAS No. 2097869-49-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide

Cat. No. B2576021
CAS RN: 2097869-49-1
M. Wt: 329.43
InChI Key: QGYAOKSTWNXHPA-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide, also known as BHBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBA is a derivative of β-hydroxybutyrate, a ketone body that is produced during fasting or low-carbohydrate diets.

Scientific Research Applications

Optical Properties and Polymer Synthesis

The synthesis and optical properties of poly(N-octyl-m-benzamide)s bearing an oligothiophene chromophore, including bithiophene units, have been explored for improved solubility and π–π interaction, enabling energy migration along the polymer chain. This research highlights the potential application of bithiophene-containing compounds in polymer chemistry for advanced material design, with implications for electronic and photonic devices due to their unique optical characteristics (Takagi et al., 2016).

Colorimetric Sensing

The development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibit significant color transition in response to fluoride anions, showcases the utility of benzamide compounds in the creation of sensitive colorimetric sensors. This application demonstrates the potential for using such chemical frameworks in environmental monitoring and analytical chemistry, providing a straightforward method for detecting fluoride in various solutions (Younes et al., 2020).

Antipathogenic Activity

Research into thiourea derivatives of benzamides has uncovered significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents based on benzamide chemistry to combat bacterial infections and biofilm-related issues, highlighting the importance of structural modifications for enhanced biological activity (Limban et al., 2011).

Anticancer Research

The synthesis and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines underscore the therapeutic potential of benzamide derivatives. This research indicates the broad applicability of benzamide frameworks in medicinal chemistry for developing novel anticancer drugs, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-10,13,19H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYAOKSTWNXHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide

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